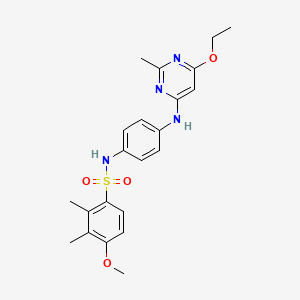
2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile is a chemical compound. It is employed as an intermediate in the preparation of the muscle relaxant papaverin .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves adding 0.5g 3; 4-dimethoxy-1-glycyl benzene hydrobromate, 0.41G 3,4,5-trimethoxy toluylic acid, 0.55g DMAP and 35mL anhydrous methylene chloride to a reaction flask . The mixture is cooled to 0 ℃, under nitrogen protection, and 0.38gEDCIHCl is added . After stirring the reaction for 30min, it is allowed to rise to room temperature and continue stirring for 24h .Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile has been studied using various techniques. Vibrational spectra analysis, NBO, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3- (3,4-dimethoxyphenyl)-1- (pyridin-2-yl)prop-2-en-1-one is reported .Chemical Reactions Analysis
In the presence of H2O2, this enzyme can easily decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1- (3′,4′-dimethoxyphenyl) propene (DMPP) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile have been studied. The molecular and crystal structures of 1,2- bis (3,4-dimethoxyphenyl)ethane-1,2-dione (TMBZ = tetramethoxybenzil) were determined by a single-crystal X-ray diffraction, 1 H NMR, and FT-IR spectroscopy .Aplicaciones Científicas De Investigación
Muscle Relaxant Synthesis
Derivatives of this compound have been used as intermediates in the preparation of muscle relaxants like papaverine. This suggests potential applications in pharmaceutical synthesis .
Synthetic Chemistry
The compound could serve as an intermediate in various synthetic chemistry applications, including the synthesis of modified diterpenes and other bioactive molecules .
Bioactive Compound Synthesis
There is potential for 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile to be used in the synthesis of bioactive compounds, possibly with applications in drug discovery and development .
Mecanismo De Acción
Target of Action
It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist . Therefore, it’s plausible that it may also interact with beta-1 adrenoceptors.
Mode of Action
If we consider its structural similarity to Bevantolol, it might exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This could inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate, thereby decreasing preload and blood pressure .
Biochemical Pathways
Based on its structural similarity to bevantolol, it might affect the pathways related to the metabolism of branched-chain amino acids (bcaa) and the neurotransmitter dopamine .
Pharmacokinetics
Considering its structural similarity to bevantolol, it might have similar pharmacokinetic properties .
Result of Action
If it acts similarly to bevantolol, it might decrease heart rate and blood pressure by inhibiting the normal epinephrine-mediated sympathetic actions .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)10(7-13)9-4-5-11(15-2)12(6-9)16-3/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNDDWTAHWCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)